Pinacol Boronic Ester Direct Transmetalation vs. Boronic Acids
The target compound, as a pinacol boronic ester (BPin), can undergo direct transmetalation to palladium(II) without prior hydrolysis to the boronic acid. Denmark et al. (JACS 2018) demonstrated through structural, kinetic, and computational investigations that pinacol boronic esters transmetalate directly via a pathway that does not require the boronic acid intermediate [1]. This is in contrast to boronic acids, which require the presence of base and often water for activation, and MIDA boronates, which require prior hydrolytic or Lewis-acid-mediated B–N bond cleavage [2]. The kinetic rate enhancement for direct BPin transmetalation was shown to be significant: for aryl-BPin substrates, the observed transmetalation rate was up to 5-fold faster than the corresponding boronic acid under anhydrous conditions with TMSOK as base [1].
| Evidence Dimension | Transmetalation pathway requirement (hydrolytic pre-activation needed?) |
|---|---|
| Target Compound Data | Pinacol boronic ester (BPin): direct transmetalation; no prior hydrolysis required [1]. |
| Comparator Or Baseline | Boronic acid [R-B(OH)2]: requires base and protic medium for activation; MIDA boronate: requires prior B–N bond cleavage (hydrolytic or Lewis-acid-mediated) [2]. |
| Quantified Difference | Up to ~5× rate enhancement for direct BPin transmetalation vs. boronic acid under anhydrous conditions [1]. |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling; TMSOK base, anhydrous THF; kinetic measurements via in-situ IR and NMR (Denmark et al., JACS 2018). |
Why This Matters
The absence of a required hydrolytic pre-activation step for pinacol boronic esters simplifies reaction setup, reduces competing protodeboronation of sensitive substrates, and enables anhydrous coupling conditions that are critical for base-sensitive or water-sensitive synthetic intermediates.
- [1] Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416. View Source
- [2] Lennox, A.; Lloyd-Jones, G. Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications; Colacot, T., Ed.; The Royal Society of Chemistry: Cambridge, 2014; Chapter 8, pp. 322–354. View Source
